molecular formula C27H27FN2O2 B5033109 4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide

4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide

Cat. No.: B5033109
M. Wt: 430.5 g/mol
InChI Key: NESFTUWYFPCXLD-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is characterized by a 1,2,3,4-tetrahydroquinoline core, a structural motif present in compounds with a range of biological activities . The tetrahydroquinoline system is N-acylated with a 2-methylpropanoyl group and further substituted at the 4-position with a benzamide group featuring both phenyl and 4-fluorophenyl rings. The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity . While the specific biological profile and molecular targets of this compound require further investigation, its sophisticated architecture suggests potential utility as a valuable intermediate or building block in organic synthesis . It may also serve as a key scaffold for the development of novel pharmacologically active agents, aligning with research into compounds that target specific protein receptors . This product is intended for research purposes only in laboratory settings and is not approved for use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O2/c1-18(2)26(31)29-19(3)17-25(23-11-7-8-12-24(23)29)30(22-9-5-4-6-10-22)27(32)20-13-15-21(28)16-14-20/h4-16,18-19,25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFTUWYFPCXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

    Amidation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a similar structure to 4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess the ability to inhibit the growth of certain bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoline derivatives may have neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been tested for inhibition of PARP-1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms. Such inhibition could enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage.

Targeted Drug Delivery Systems
Due to its unique chemical structure, 4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide can be utilized in the design of targeted drug delivery systems. Its ability to interact with specific biological targets allows for the development of more effective therapeutic strategies with reduced side effects .

Industrial Applications

Synthesis of New Materials
The compound serves as a building block in the synthesis of novel materials. Its unique structural properties make it suitable for applications in polymer chemistry and materials science. Researchers are exploring its use in creating advanced materials with specific mechanical and thermal properties.

Pharmaceutical Development
In pharmaceutical research, this compound is being studied for its potential use in developing new drugs targeting various diseases. Its diverse biological activities make it a candidate for further exploration in drug formulation processes .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

4-Fluoro-N-(1,2,3,4-Tetrahydroquinolin-5-yl)benzamide (CID 20115287)

  • Molecular Formula : C₁₆H₁₅FN₂O
  • Key Differences : Lacks the 2-methyl, N-phenyl, and isobutyryl substituents.
  • Properties : Simpler structure with a primary amide linkage. Discontinued commercial availability suggests synthesis or stability challenges .

Morpholine/piperidine-Substituted Derivatives (e.g., Compounds 10e, 10f, 10g)

  • Examples :
    • 10e : Contains a morpholine-carboxamide at position 1 and 3,5-bis(trifluoromethyl) on the benzamide.
    • 10f : Features a piperidine-carboxamide and 3,5-difluoro substitution.
  • Key Differences : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability and binding to targets like mTOR .

2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide

  • Molecular Formula : C₂₃H₂₀ClFN₂O₄S
  • Key Differences : A sulfonyl group replaces the isobutyryl moiety, and chloro/fluoro substituents alter steric and electronic profiles. Higher molecular weight (474.9 g/mol) may impact permeability .

Functional Group Impact Analysis

Compound Substituents Key Properties
Target Compound 4-Fluoro, 2-methyl, N-phenyl, 1-isobutyryl Tertiary amide; potential for enhanced lipophilicity and target engagement .
CID 20115287 4-Fluoro, unsubstituted tetrahydroquinoline Primary amide; simpler H-bonding capacity .
Compound 10e (Morpholine derivative) Morpholine-carboxamide, 3,5-bis(trifluoromethyl) High metabolic stability; mTOR inhibition .
Compound 17 (Sulfonyl derivative) 4-Methoxybenzenesulfonyl, 2-chloro-6-fluoro Polar sulfonyl group; potential for protein binding via S=O interactions .

Biological Activity

4-Fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C26H24FN3O3
  • Molecular Weight : 417.47 g/mol
  • IUPAC Name : 4-Fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide
  • CAS Number : 125971-96-2

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydroquinoline core followed by the introduction of the fluorine atom and the phenylbenzamide moiety. Various synthetic routes can be employed, including nucleophilic substitutions and condensation reactions.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide exhibit antiviral properties. For instance, a study demonstrated that certain N-phenylbenzamide derivatives showed significant activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM . The selectivity index (SI) values for these compounds were comparable or superior to known antiviral agents like pirodavir.

Antiprotozoal Activity

Another study focused on the antiprotozoal activity of N-phenylbenzamide derivatives against Trypanosoma brucei. The prototype compound demonstrated curative effects in an acute mouse model of African trypanosomiasis, suggesting potential therapeutic applications in treating parasitic infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

Modification Effect on Activity
Substituents on the benzene ringEnhanced metabolic stability and potency against viral strains
Variation in the tetrahydroquinoline coreAltered binding affinity to target proteins

These modifications can lead to improved efficacy and reduced toxicity, highlighting the importance of SAR studies in drug development.

Case Studies

  • Antiviral Efficacy Against EV71 :
    • A series of N-phenylbenzamide derivatives were synthesized and tested for their antiviral activity against multiple strains of EV71. Compound 1e exhibited a promising profile with low cytotoxicity and effective viral inhibition .
  • Antiprotozoal Screening :
    • In vivo studies demonstrated that certain N-phenylbenzamide derivatives could effectively target T. brucei, leading to significant reductions in parasite load in treated mice .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization involves systematic adjustment of reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) accelerate coupling reactions but may increase side products. Lower temperatures (0–25°C) favor selectivity in sulfonylation or acylation steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in amide bond formation, while ethers (THF) stabilize intermediates during cyclization .
  • Catalysts : Use of DMAP or PyBOP improves coupling efficiency in benzamide synthesis .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization from EtOH/H2O mixtures enhances purity .

Basic: What structural features influence its reactivity and biological interactions?

Answer:
Key structural elements include:

  • Tetrahydroquinoline Core : Provides rigidity and π-π stacking potential with aromatic residues in enzymes .
  • 4-Fluorobenzamide Group : Enhances metabolic stability and hydrophobic interactions with target proteins .
  • N-Phenyl Substitution : Modulates steric bulk, affecting binding pocket accessibility .
  • 2-Methylpropanoyl Group : Increases lipophilicity, influencing membrane permeability .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Enzyme Inhibition : Use fluorescence polarization assays (e.g., kinase targets) with ATP/GTP competitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Binding Affinity : Surface Plasmon Resonance (SPR) to quantify KD values for protein targets .

Advanced: How can X-ray crystallography resolve ambiguities in its 3D conformation?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom positioning .
  • Validation : Mercury CSD’s void analysis detects packing defects; Mogul validates bond geometry against CSD entries .
  • Example : A 2023 study resolved torsional strain in the tetrahydroquinoline ring using twinned data refinement in SHELXL .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

Substituent Modification Biological Impact Reference
4-FluorophenylReplacement with ClReduced kinase inhibition (IC50 ↑ 2-fold)
N-MethylpropanoylConversion to acetylImproved solubility (logP ↓ 0.5) but lower plasma stability
TetrahydroquinolineSaturation to quinolineLoss of conformational flexibility; abolished anti-inflammatory activity

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:

  • Validation : Cross-check <sup>1</sup>H/<sup>13</sup>C NMR with DFT calculations (B3LYP/6-311+G(d,p)) for chemical shifts .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) identifies rotameric equilibria causing signal splitting .
  • Crystal Packing : Compare solid-state (X-ray) and solution (NOESY) conformations to detect environmental effects .

Advanced: What advanced spectroscopic methods characterize its excited-state behavior?

Answer:

  • Time-Resolved Fluorescence : Picosecond lasers (λex = 290 nm) quantify triplet-state lifetimes for photosensitizer potential .
  • TD-DFT : Predicts electronic transitions; validate with UV-Vis (ε = 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> at 320 nm) .
  • EPR : Detects radical intermediates in oxidative metabolism studies .

Advanced: How do hydrogen-bonding motifs in its crystal structure inform solubility?

Answer:
Graph set analysis (Etter’s rules) identifies:

  • Motif C(6) : Intramolecular H-bonds between amide NH and tetrahydroquinoline O reduce solubility .
  • Motif R2<sup>2</sup>(8) : Intermolecular dimerization via fluorophenyl groups increases melting point (>200°C) .
  • Solubility Enhancement : Co-crystallization with PEG disrupts H-bond networks, improving aqueous solubility by 5× .

Advanced: What strategies improve pharmacokinetic profiling in preclinical studies?

Answer:

  • Microsomal Stability : Incubate with rat liver microsomes (RLM); LC-MS quantifies parent compound degradation (t1/2 > 60 min preferred) .
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) identifies >90% binding, necessitating prodrug strategies .
  • CYP Inhibition : Fluorescent P450 assays (e.g., CYP3A4) assess drug-drug interaction risks .

Advanced: How can experimental phasing resolve low-resolution crystallographic data?

Answer:

  • SAD/MAD Phasing : Incorporate selenomethionine or Br atoms (λ = 0.979 Å for Se) for anomalous scattering .
  • SHELXC/D/E Pipeline : Automates substructure determination; success rate >80% for P21 space groups .
  • Validation : Check FOM >0.3 in SHELXE and Ramachandran outliers (<0.5%) post-refinement .

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